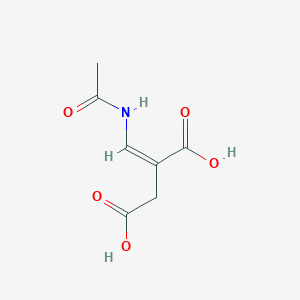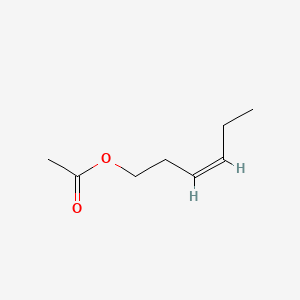
2-(Acetamidomethylidene)succinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(acetamidomethylidene)succinic acid is a dicarboxylic acid that is succinic acid substituted by a acetamidomethylidene group at position 2. It is a dicarboxylic acid, a member of acetamides and an olefinic compound. It derives from a succinic acid. It is a conjugate acid of a 2-(acetamidomethylidene)succinate(2-).
Applications De Recherche Scientifique
1. Microbial Strain Development for Bio-Based Production
2-(Acetamidomethylidene)succinic acid, commonly known as succinic acid, has gained importance as a bio-based chemical. Research has focused on developing microbial strains for its production, employing metabolic engineering strategies. Strains like Saccharomyces cerevisiae and Escherichia coli have been engineered for enhanced production efficiency (Ahn, Jang, & Lee, 2016).
2. Recovery and Purification Methods
Innovative methods for succinic acid recovery from fermentation broths have been explored. Techniques like crystallization at low pH and integration with other separation methods have been studied for optimizing the downstream process, thereby increasing yield and purity (Li et al., 2010), (Omwene et al., 2021).
3. Bioconversion and Catalysis
Studies have shown the efficient conversion of biomass-based materials to succinic acid using heterogeneous acid catalysts. This approach is significant in the renewable chemical industry, contributing to the production of biodegradable polymers, pharmaceuticals, and other chemicals (Choudhary, Nishimura, & Ebitani, 2012).
4. Metabolic Engineering for Enhanced Production
The engineering of Corynebacterium glutamicum and other strains for high-yield succinic acid production has been a focus area. This includes strategies like overexpression of certain genes and disruption of others, leading to high-cell density and increased production rates (Okino et al., 2008), (Yu et al., 2018).
5. Role in Industrial and Chemical Products
Succinic acid's role extends to its use as a precursor in the production of various industrial products, including biodegradable plastics, green solvents, and ingredients for food and pharmaceutical industries. Its production from renewable resources highlights its sustainability aspect (Zeikus, Jain, & Elankovan, 1999).
Propriétés
Formule moléculaire |
C7H9NO5 |
|---|---|
Poids moléculaire |
187.15 g/mol |
Nom IUPAC |
(2Z)-2-(acetamidomethylidene)butanedioic acid |
InChI |
InChI=1S/C7H9NO5/c1-4(9)8-3-5(7(12)13)2-6(10)11/h3H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/b5-3- |
Clé InChI |
CPBSBMPDIRRVGP-HYXAFXHYSA-N |
SMILES isomérique |
CC(=O)N/C=C(/CC(=O)O)\C(=O)O |
SMILES |
CC(=O)NC=C(CC(=O)O)C(=O)O |
SMILES canonique |
CC(=O)NC=C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-(6-Aminopyridin-3-YL)-N-methyl-N-[(1-methyl-1H-indol-2-YL)methyl]acrylamide](/img/structure/B1240100.png)
![5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one](/img/structure/B1240102.png)

![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2-[[2-[[(Z)-(2,4-dichlorophenyl)methylideneamino]carbamoyl]phenyl]disulfanyl]benzamide](/img/structure/B1240106.png)


